N-{4-(Formylamino)-2-nitrophenyl}
Description
N-{4-(Formylamino)-2-nitrophenyl} is a nitroaromatic compound featuring a formylamino group (-NHCHO) at the 4-position and a nitro group (-NO₂) at the 2-position on a phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.188 |
IUPAC Name |
N-(4-formamido-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-6(14)11-8-3-2-7(10-5-13)4-9(8)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
InChI Key |
OSCDPMFTCHLFOY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-{4-(Formylamino)-2-nitrophenyl} shares structural motifs with nitroaromatic and aminophenol derivatives. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and functional group reactivity.
Structural Analogues
2.1.1. 4-Amino-2-nitrophenol (CAS 119-34-6)
- Structure: Amino (-NH₂) at 4-position, nitro (-NO₂) at 2-position, hydroxyl (-OH) at 1-position.
- Key Differences: Replaces the formylamino group with a hydroxyl and amino group.
- Properties: Lower molecular weight (154.12 g/mol) and melting point (125–127°C) compared to N-{4-(Formylamino)-2-nitrophenyl} due to reduced steric bulk and absence of the formyl moiety .
- Reactivity: The amino group enhances nucleophilicity, while the hydroxyl group increases acidity (pKa ~8–9).
2.1.2. 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
- Structure : Formyl group at 4-position, methoxy (-OCH₃) at 2-position, and acetamide (-NHCOCH₃) linked to a nitrophenyl group.
- Key Differences : Additional methoxy and acetamide groups increase lipophilicity and steric hindrance.
- Applications : Studied for drug design due to its amide and aldehyde functionalities, which enable crosslinking or conjugation reactions .
2.1.3. N-{3-[4-(Formylamino)butyl]phenyl}benzamide Derivatives
- Structure: Formylamino group attached to a butyl chain, linked to a benzamide core.
- Key Differences: Aliphatic chain introduces flexibility, altering solubility and bioavailability compared to the rigid aromatic structure of N-{4-(Formylamino)-2-nitrophenyl} .
- Synthesis: Often prepared via 4-nitrophenyl formate-mediated formylation, similar to methods used for N-{4-(Formylamino)-2-nitrophenyl} derivatives .
Physicochemical and Functional Group Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| N-{4-(Formylamino)-2-nitrophenyl} | 182.14 | Not reported | Formylamino, Nitro | Electrophilic substitution, H-bonding |
| 4-Amino-2-nitrophenol | 154.12 | 125–127 | Amino, Nitro, Hydroxyl | Nucleophilic aromatic substitution |
| 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | 385.34 | Discontinued | Formyl, Methoxy, Acetamide, Nitro | Conjugation, lipophilic interactions |
| N-{3-[4-(Formylamino)butyl]phenyl}benzamide | ~350 (estimated) | Not reported | Formylamino, Benzamide | Amide bond hydrolysis, alkylation |
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